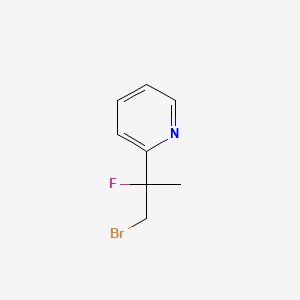

2-(1-Bromo-2-fluoropropan-2-yl)pyridine

Overview

Description

“2-(1-Bromo-2-fluoropropan-2-yl)pyridine” is a chemical compound with a molecular weight of 218.07 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-(1-Bromo-2-fluoropropan-2-yl)pyridine”, is a topic of interest in the field of chemistry . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

The molecular structure of “2-(1-Bromo-2-fluoropropan-2-yl)pyridine” can be represented by the linear formula C8H9BrFN . Further analysis of the molecular structure would require more specific data or computational chemistry methods .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Specific reactions involving “2-(1-Bromo-2-fluoropropan-2-yl)pyridine” would depend on the reaction conditions and the other reactants involved.Scientific Research Applications

Photoinduced Tautomerization in Pyridine Derivatives:

- Studies on 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives demonstrated the occurrence of photoinduced tautomerization, showcasing three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes highlight the intricate photophysical behavior of pyridine-based compounds, potentially relevant to the photoreactive nature of similar compounds like 2-(1-Bromo-2-fluoropropan-2-yl)pyridine (Vetokhina et al., 2012).

Tuning of Emission Properties in Iridium Complexes:

- Research involving iridium tetrazolate complexes with derivatives of 2-(1H-tetrazol-5-yl)pyridine demonstrated the essential role of ancillary ligands in tuning the color of emitted light. Such studies reflect the impact of molecular modifications on the photophysical properties of pyridine-based ligands, which might be relevant for understanding the electronic properties of structurally related compounds (Stagni et al., 2008).

Synthesis of Biologically Active Intermediates:

- The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for crafting biologically active compounds, underscores the significance of halogen-substituted pyridine derivatives in medicinal chemistry. This work illustrates the synthetic pathways and molecular structure confirmation techniques crucial for developing novel compounds with potential therapeutic applications (Wang et al., 2016).

Application in White Light-Emitting Diodes (WLEDs):

- Research on pyridine compounds modified with carbazole, fluorine, and bromine, which are used in white light-emitting diode applications, illustrates the significance of halogen substitution in achieving desired electronic and emission properties. This research may provide insights into the electronic interactions and photophysical behavior of related halogen-substituted pyridine derivatives (Wang et al., 2013).

Mechanism of Action

Future Directions

The development of fluorinated chemicals, including fluoropyridines like “2-(1-Bromo-2-fluoropropan-2-yl)pyridine”, has been steadily increasing due to their interesting physical, chemical, and biological properties . Future research may focus on improving the synthesis methods, exploring new reactions, and investigating potential applications in various fields.

properties

IUPAC Name |

2-(1-bromo-2-fluoropropan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(10,6-9)7-4-2-3-5-11-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPYTKUBNLFLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C1=CC=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Bromo-2-fluoropropan-2-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)

![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)